2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene 2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 372120-77-9
VCID: VC2381264
InChI: InChI=1S/C8H5Br2F3/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2
SMILES: C1=CC(=C(C=C1CBr)Br)C(F)(F)F
Molecular Formula: C8H5Br2F3
Molecular Weight: 317.93 g/mol

2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene

CAS No.: 372120-77-9

Cat. No.: VC2381264

Molecular Formula: C8H5Br2F3

Molecular Weight: 317.93 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene - 372120-77-9

Specification

CAS No. 372120-77-9
Molecular Formula C8H5Br2F3
Molecular Weight 317.93 g/mol
IUPAC Name 2-bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H5Br2F3/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2
Standard InChI Key LILRRORFROBNDB-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CBr)Br)C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1CBr)Br)C(F)(F)F

Introduction

2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with two bromine atoms and a trifluoromethyl group. Its molecular formula is C8H5Br2F3, and it has a molecular weight of approximately 317.93 g/mol . This compound is recognized for its potential applications in medicinal chemistry and materials science due to its unique chemical properties.

Applications and Research Findings

2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene is valuable in various scientific applications due to its reactivity and functional groups. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable moiety in drug design. The bromine atoms participate in nucleophilic substitution reactions, leading to diverse derivatives beneficial in medicinal chemistry.

Potential Applications

  • Medicinal Chemistry: The compound's unique structure allows it to interact with biological targets, potentially leading to enzyme inhibition or other mechanisms of action.

  • Materials Science: Its halogenated structure influences its physical properties and reactivity, making it suitable for various materials applications.

Analytical Techniques

Characterization of 2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene involves several analytical techniques:

  • Infrared Spectroscopy (IR): Used to identify functional groups.

  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight and structure of the compound.

Safety and Handling

Handling 2-Bromo-4-(bromomethyl)-1-(trifluoromethyl)benzene requires caution due to its hazardous nature. It is classified as a dangerous substance with hazard statements including H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) . Proper storage under inert conditions and adherence to safety protocols are essential.

Safety Data

Hazard StatementDescription
H302Harmful if swallowed
H314Causes severe skin burns and eye damage
UN#3265
Class8 (Corrosive substances)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator